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Compound of Interest

Compound Name: Diiodosilane

Cat. No.: B1630498

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of
Diiodosilane (CAS 13760-02-6), a versatile reagent in organic synthesis and a key precursor
in semiconductor manufacturing. It includes a summary of its properties, a list of suppliers,

detailed experimental protocols for its key applications, and visualizations of reaction pathways
and deposition workflows.

Core Properties of Diiodosilane

Diiodosilane, with the chemical formula HzI2Si, is a colorless to pale yellow or pink liquid.[1][2]
It is a highly reactive compound, particularly sensitive to moisture, and is a valuable tool for
chemists in various fields.[2]

Physicochemical Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1630498?utm_src=pdf-interest
https://www.benchchem.com/product/b1630498?utm_src=pdf-body
https://www.benchchem.com/product/b1630498?utm_src=pdf-body
https://www.benchchem.com/product/b1630498?utm_src=pdf-body
https://www.gmchemix.com/product-diiodosilane-cas-13760-02-6.html
https://www.tnjchem.com/diiodosilane-cas-13760-02-6_p12082.html
https://www.tnjchem.com/diiodosilane-cas-13760-02-6_p12082.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

IUPAC Name Diiodosilane

Molecular Formula Hzl2Si [2]

Molecular Weight 283.91 g/mol [1]

CAS Number 13760-02-6 [1][2]
Colorless to pale yellow or pink

Appearance o [1112]
liquid

Melting Point -1°C

Boiling Point 150 °C / 302 °F

Density 2.834 g/mL at 25 °C
Highly soluble in hydrocarbons

N and chlorinated solvents.
Solubility

Reacts with oxygen-

nitrogen-containing solvents.

and

Commercial Suppliers

Diiodosilane is available from various chemical suppliers, typically in purities ranging from

95% to over 99%. It is often supplied with a copper stabilizer.
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Supplier Purity/Grade Notes
Gelest, Inc. 95%
CymitQuimica 95%, 99%

Watson International Limited

99.9+%

Dockweiler Chemicals GmbH

ALD/CVD precursor grade

Ningbo Inno Pharmchem Co.,
Ltd

Manufacturer and supplier

Sigma-Aldrich Contains copper as stabilizer
GM Chemical 99.0% min
TNJ Chemical 99.0% min
Dakenchem Professional supplier

Gentaur Genprice

Lab reagent

Henan Tianfu Chemical

Applications in Organic Synthesis

Diiodosilane is a potent reagent for several key transformations in organic synthesis, including
the conversion of alcohols to iodoalkanes, the cleavage of ethers, the synthesis of acyl iodides
from carboxylic acid derivatives, and the conversion of carbamates to ureas.

Reaction Pathways
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Conversion of Carbamates to Ureas
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Reaction pathways for key organic transformations using Diiodosilane.

Experimental Protocols

1. General Procedure for the Conversion of Alcohols to lodoalkanes
Methodology based on comparative reactivity studies.

Materials:

 Alcohol (substrate)

o Diiodosilane (DIS)
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Deuterated chloroform (CDCIs) as solvent

NMR tube

Procedure:

Prepare a solution of Diiodosilane (0.3 mmol) in deuterated chloroform (0.5 mL) within an
NMR tube.

To this solution, add the desired alcohol (0.2 mmol) at room temperature.

Monitor the progress of the reaction directly by Nuclear Magnetic Resonance (NMR)
spectroscopy. The conversion of the alcohol to the corresponding iodoalkane can be
quantified by integrating the characteristic signals of the starting material and the product.

. General Procedure for the Synthesis of Acyl lodides from Carboxylic Acids

This transformation is noted to be significantly accelerated by the presence of iodine.

Materials:

Carboxylic acid (or ester, lactone, acyl chloride, or anhydride)
Diiodosilane (DIS)
lodine (12)

Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the
carboxylic acid derivative in an anhydrous solvent.

Add a catalytic amount of iodine to the solution.

Add Diiodosilane to the reaction mixture. The reaction is typically carried out at room
temperature.
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e The reaction progress can be monitored by techniques such as thin-layer chromatography
(TLC) or NMR spectroscopy.

» Upon completion, the reaction mixture can be worked up by removing the solvent under
reduced pressure. The resulting acyl iodide is highly reactive and is often used in situ for
subsequent reactions.

3. General Procedure for the Conversion of Carbamates to Ureas via Isocyanates

This method is particularly useful for N-Boc protected amines and proceeds under mild
conditions.

Materials:

Carbamate (e.g., N-Boc-amine)

Diiodosilane (DIS)

Hunig's base (N,N-Diisopropylethylamine, DIPEA)

Amine (for trapping the isocyanate)

Anhydrous methylene chloride (CH2Cl2)
Procedure:

 In a flame-dried flask under an inert atmosphere, dissolve the carbamate and Hulnig's base
in anhydrous methylene chloride.

e Cool the solution to a low temperature (e.g., -30 °C to -5 °C).
e Slowly add Diiodosilane to the cooled solution.
» Allow the reaction mixture to gradually warm to room temperature.

e Once the formation of the isocyanate is complete (as can be monitored by IR spectroscopy
by the appearance of a strong absorption around 2250-2275 cm~1), add the desired amine to
the reaction mixture to form the urea.
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 After the reaction is complete, the mixture is typically quenched with a suitable reagent and
the urea product is isolated and purified using standard techniques such as extraction and
chromatography.

Applications in Semiconductor Manufacturing

Diiodosilane is a crucial precursor for the deposition of silicon-containing thin films in the
semiconductor industry, primarily through Chemical Vapor Deposition (CVD) and Atomic Layer
Deposition (ALD).[1] Its use allows for the formation of high-purity silicon nitride and silicon
carbide films at relatively low temperatures.[1]

Deposition Workflows

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1630498?utm_src=pdf-body
https://www.gmchemix.com/product-diiodosilane-cas-13760-02-6.html
https://www.gmchemix.com/product-diiodosilane-cas-13760-02-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Vapor Deposition (CVD) Workflow

Atomic Layer Deposition (ALD) Workflow

Introduce volatile precursors (including Diiodosilane) into the reaction chamber

Pulse Diiodosilane precursor into the chamber

\ 4

Precursors react/decompose on the heated substrate surface

\ 4

Formation of a solid thin film on the substrate

\ 4

Removal of volatile by-products by gas flow

N

Precursor chemisorbs onto the substrate surface (self-limiting)

l

Purge the chamber to remove unreacted precursor and by-products

\

Continue Pulse co-reactant (e.g., ammonia) into the chamber

l

Co-reactant reacts with the adsorbed precursor layer

/

Purge the chamber to remove unreacted co-reactant and by-products

Repeat Cycle for Desired Thickness

Click to download full resolution via product page

Generalized workflows for CVD and ALD processes using Diiodosilane.
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Experimental Protocols

1. General Procedure for Chemical Vapor Deposition (CVD)

This is a generalized protocol; specific parameters will vary based on the desired film and
equipment.

Materials:

Substrate (e.g., silicon wafer)

Diiodosilane (precursor)

Co-reactant gas (e.g., ammonia for silicon nitride)

Inert carrier gas (e.g., nitrogen, argon)

Procedure:

e Place the substrate into the CVD reactor chamber.

o Heat the substrate to the desired deposition temperature.

e Introduce a continuous flow of the volatile Diiodosilane precursor, often diluted with an inert
carrier gas, into the reaction chamber.

o Simultaneously introduce the co-reactant gas.

e The precursors react on the hot substrate surface, leading to the deposition of the thin film.
» Volatile by-products are continuously removed from the chamber by the gas flow.

e The deposition is terminated by stopping the flow of precursors.

2. General Procedure for Atomic Layer Deposition (ALD)

ALD is a cyclic process, and the number of cycles determines the film thickness.

Materials:
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Substrate

Diiodosilane (precursor)

Co-reactant (e.g., ammonia vapor)

Inert purge gas (e.g., nitrogen)
Procedure (One Cycle):

e Pulse A (Diiodosilane): Introduce a pulse of Diiodosilane vapor into the reactor. The
precursor adsorbs onto the substrate surface in a self-limiting manner.

e Purge A: Purge the reactor with an inert gas to remove any unreacted Diiodosilane and by-
products from the gas phase.

e Pulse B (Co-reactant): Introduce a pulse of the co-reactant vapor into the reactor. The co-
reactant reacts with the surface-adsorbed Diiodosilane species to form a monolayer of the
desired material.

e Purge B: Purge the reactor with the inert gas to remove unreacted co-reactant and by-
products.

» Repeat this four-step cycle until the desired film thickness is achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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